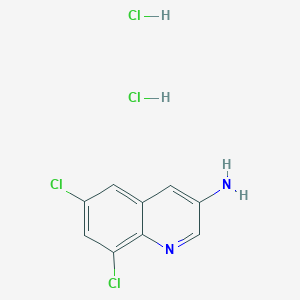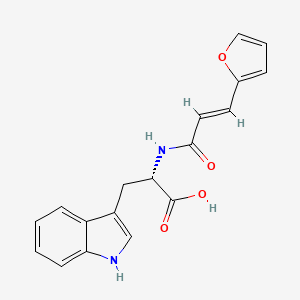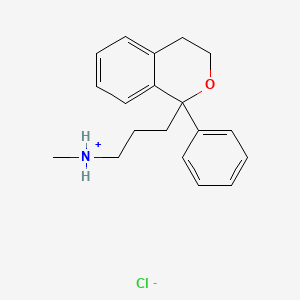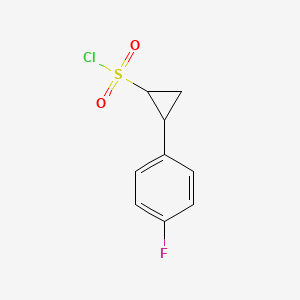
8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties .
Preparation Methods
The synthesis of 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one typically involves the reaction of 2-amino-5-chlorobenzophenone with various reagents under specific conditions. One method involves the use of mild conditions to achieve high yield and purity . Industrial production methods often employ solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions can introduce different halogen atoms into the compound.
Scientific Research Applications
This compound has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for its anxiolytic and antidepressant effects.
Lorazepam: Used for its sedative and anxiolytic properties.
8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines .
Properties
CAS No. |
37388-25-3 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-15(20)9-12-7-8-13(17)10-14(12)16(18-19)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
LLOVZVVFDZKHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



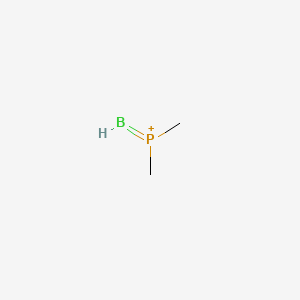
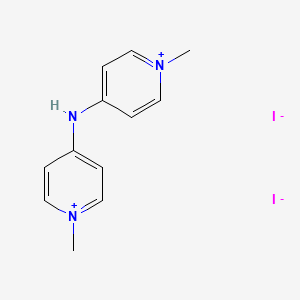

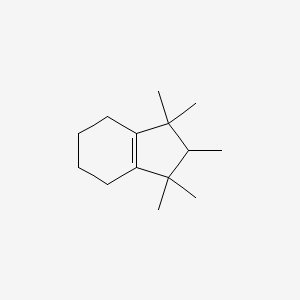

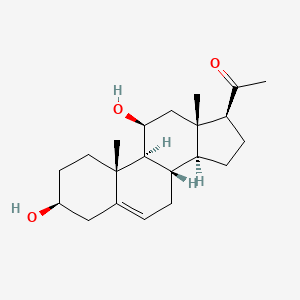
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
